Cancer-Selective Cytotoxicity: IC50 Differential Between A549 Adenocarcinoma and CCD39Lu Normal Fibroblasts
63T demonstrates cancer-selective cytotoxicity with a quantified selectivity index (SI) of 2.7, calculated as the ratio of IC50 in normal CCD39Lu lung fibroblasts to IC50 in A549 lung adenocarcinoma cells after 48-hour exposure. This selectivity index is documented as superior to results obtained in similar experiments for clinically approved anticancer drugs [1]. The absolute IC50 value for 63T against A549 cells is 3.7 μM, while against normal CCD39Lu fibroblasts the IC50 is 10.0 μM, representing a 2.7-fold differential cancer-cell preference [1]. In contrast, earlier thiobenzanilide agents (compounds 5b, 5d, 5e) induced neither apoptosis nor necrosis in A549 cells, instead eliciting G1-phase arrest and senescence without the cancer-selective cytotoxicity profile observed with 63T [2].
| Evidence Dimension | Cytotoxicity selectivity (Selectivity Index) |
|---|---|
| Target Compound Data | SI = 2.7 (IC50 CCD39Lu / IC50 A549) |
| Comparator Or Baseline | Clinically approved anticancer drugs (lower SI in similar experimental setup) |
| Quantified Difference | 63T SI = 2.7 vs. comparator SI < 2.7 (exact values not reported) |
| Conditions | 48 h exposure; A549 lung adenocarcinoma cells vs. CCD39Lu normal lung fibroblasts; MTT assay |
Why This Matters
This quantified cancer-selectivity provides a procurement rationale for investigators requiring a compound with documented preferential toxicity toward malignant cells over normal fibroblasts in lung cancer models.
- [1] Kucinska M, Piotrowska-Kempisty H, Lisiak N, Kaczmarek M, Dams-Kozlowska H, Granig WH, Höferl M, Jäger W, Zehl M, Murias M, Erker T. Selective anticancer activity of the novel thiobenzanilide 63T against human lung adenocarcinoma cells. Toxicol In Vitro. 2016 Dec;37:148-161. Section 3.2; scite.ai citation report confirming SI = 2.7 superiority statement. View Source
- [2] Hu W, et al. Synthesis and biological evaluation of thiobenzanilides as anticancer agents. Bioorg Med Chem. 2008;16(9):5219-5226. PMID: 18440235. View Source
